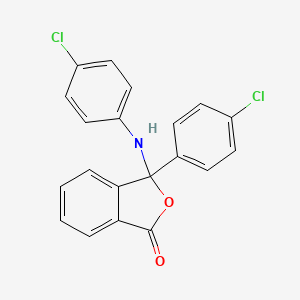![molecular formula C27H25BrN4O3 B11091607 2-(5-bromo-2,4'-dioxo-3'-phenyl-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B11091607.png)
2-(5-bromo-2,4'-dioxo-3'-phenyl-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2,4’-dioxo-3’-phenyl-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide is a complex organic compound that features a spiro structure, incorporating both indole and quinazolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2,4’-dioxo-3’-phenyl-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole and quinazolinone precursors, followed by a spirocyclization reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone ring, potentially converting it into a dihydroquinazolinone derivative.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives could be explored as potential drug candidates. Their ability to interact with specific enzymes or receptors could make them useful in the treatment of various diseases.
Industry
In the industrial sector, this compound might find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(5-bromo-2,4’-dioxo-3’-phenyl-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The spiro structure could allow for unique binding interactions, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-3,2’-quinazolin]-1(2H)-one: Lacks the bromo and diethylacetamide groups.
2-Phenyl-3,4-dihydroquinazolin-4-one: Similar quinazolinone core but without the spiro linkage.
5-Bromoindole: Contains the indole moiety with a bromine substituent but lacks the spiro structure.
Uniqueness
The uniqueness of 2-(5-bromo-2,4’-dioxo-3’-phenyl-3’,4’-dihydro-1’H-spiro[indole-3,2’-quinazolin]-1(2H)-yl)-N,N-diethylacetamide lies in its spiro structure, which combines the indole and quinazolinone moieties in a single molecule. This structural feature can impart unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H25BrN4O3 |
|---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
2-(5'-bromo-2',4-dioxo-3-phenylspiro[1H-quinazoline-2,3'-indole]-1'-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C27H25BrN4O3/c1-3-30(4-2)24(33)17-31-23-15-14-18(28)16-21(23)27(26(31)35)29-22-13-9-8-12-20(22)25(34)32(27)19-10-6-5-7-11-19/h5-16,29H,3-4,17H2,1-2H3 |
InChI Key |
KIEWYSZCLGDGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(C=C(C=C2)Br)C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(1E)-2-cyano-3-[(4-fluorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B11091530.png)
![1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine](/img/structure/B11091544.png)
![(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B11091551.png)
![11-(3-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11091556.png)
![8-Ethyl-2-(4-{[(2-methylphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11091568.png)
![5-(3,4-dimethoxyphenyl)-2,2-dimethyl-2,3,6,12c-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11091572.png)

![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11091585.png)
![1-{4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}-1H-benzotriazole](/img/structure/B11091590.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethyl (4-oxoquinazolin-3(4H)-yl)acetate](/img/structure/B11091602.png)

![2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine](/img/structure/B11091604.png)
![2-Amino-1'-(2-chlorobenzoyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11091610.png)
![4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11091613.png)
